molecular formula C19H20O6 B12295299 O-Isopropylideneheraclenol

O-Isopropylideneheraclenol

Cat. No.: B12295299
M. Wt: 344.4 g/mol
InChI Key: YCWZUJWUYQAIBF-UHFFFAOYSA-N
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Description

Heraclenol acetonide is a natural furocoumarin compound derived from the roots of Heracleum candicans. It is known for its unique chemical structure and significant biological activities, particularly its antimicrobial and antibiofilm properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Heraclenol acetonide can be synthesized through the acetonide protection of heraclenol. The process involves the reaction of heraclenol with acetone in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the acetonide derivative .

Industrial Production Methods

Industrial production of heraclenol acetonide typically involves the extraction of heraclenol from the roots of Heracleum candicans, followed by its chemical modification to form the acetonide derivative. The extraction process often employs solvents like chloroform, dichloromethane, or ethyl acetate .

Chemical Reactions Analysis

Types of Reactions

Heraclenol acetonide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives of heraclenol acetonide .

Mechanism of Action

Heraclenol acetonide exerts its effects by inhibiting the enzyme histidinol-phospho aminotransferase (HisC), which is involved in histidine biosynthesis. Molecular docking studies have shown that heraclenol acetonide binds to the active site of HisC, preventing its activation by the native substrate. This inhibition disrupts the biosynthesis of histidine, leading to antimicrobial and antibiofilm activities .

Comparison with Similar Compounds

Heraclenol acetonide is structurally similar to other furocoumarins, such as:

    Heraclenin: (CAS#2880-49-1)

    Imperatorin: (CAS#482-44-0)

    Isogosferol: (CAS#53319-52-1)

    Isosaxalin: (CAS#55481-86-2)

    Heraclenol: (CAS#31575-93-6)

    (-)-Heraclenol: (CAS#139079-42-8)

    Heraclenol 3’-O-beta-D-glucopyranoside: (CAS#32207-10-6)

    Heraclenol 3’-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]: (CAS#765316-44-7)

    Rivulobirin E: (CAS#237407-59-9).

Heraclenol acetonide stands out due to its unique acetonide protection, which enhances its stability and bioactivity compared to other furocoumarins .

Properties

IUPAC Name

9-[(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)methoxy]furo[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O6/c1-18(2)13(24-19(3,4)25-18)10-22-17-15-12(7-8-21-15)9-11-5-6-14(20)23-16(11)17/h5-9,13H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWZUJWUYQAIBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC(O1)(C)C)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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